molecular formula C14H27ClN2O4 B13471085 Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B13471085
M. Wt: 322.83 g/mol
InChI Key: JVZQFXVMDAQXMN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C14H26N2O4·HCl. It is commonly used in chemical research and pharmaceutical development due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 2-amino-3-methoxy-3-oxopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride, also known by its CAS number 2241139-35-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : tert-butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride
  • Molecular Formula : C14H26N2O4·HCl
  • Molecular Weight : 296.84 g/mol
  • Purity : Typically ≥95%

The compound is believed to interact with various biological pathways, primarily through the modulation of nitric oxide (NO) synthesis. NO plays a crucial role in numerous physiological processes, including:

  • Vasodilation : NO induces relaxation of vascular smooth muscle, contributing to blood pressure regulation.
  • Inflammatory Response : It mediates the production of pro-inflammatory cytokines such as IL-6 and IL-8, which are critical in immune responses .

Pharmacological Properties

The pharmacological profile of this compound includes:

Property Value
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityModerate
P-glycoprotein SubstrateYes
CYP450 InteractionNon-substrate for CYP2D6

These properties suggest potential therapeutic applications in conditions requiring modulation of vascular tone and inflammatory responses.

Case Studies and Research Findings

  • Vascular Effects : A study demonstrated that compounds similar to tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine can enhance endothelial function by increasing NO availability, thereby improving vascular health in models of hypertension .
  • Anti-inflammatory Activity : Research indicated that this compound could reduce inflammation markers in macrophages, suggesting a potential role in treating chronic inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies have shown that related piperidine derivatives exhibit neuroprotective properties by modulating neurotransmitter systems, which may be beneficial in neurodegenerative conditions .

Properties

Molecular Formula

C14H27ClN2O4

Molecular Weight

322.83 g/mol

IUPAC Name

tert-butyl 4-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H26N2O4.ClH/c1-14(2,3)20-13(18)16-7-5-10(6-8-16)9-11(15)12(17)19-4;/h10-11H,5-9,15H2,1-4H3;1H

InChI Key

JVZQFXVMDAQXMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)OC)N.Cl

Origin of Product

United States

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